2-(5-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine
Description
Properties
IUPAC Name |
3-pyrazin-2-yl-5-[(1-pyridin-3-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c24-27(25,14-4-1-5-18-10-14)23-8-2-3-13(12-23)9-16-21-17(22-26-16)15-11-19-6-7-20-15/h1,4-7,10-11,13H,2-3,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSZJXDWCOBXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as 1,1’-carbonyldiimidazole (CDI) and triphenylphosphine.
Attachment of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Sulfonylation: The pyridine-3-sulfonyl group is typically introduced through sulfonylation reactions using sulfonyl chlorides under basic conditions.
Final assembly: The final step involves coupling the oxadiazole and pyrazine rings, which can be achieved using cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to modify the oxadiazole ring or reduce sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinones, while reduction of the sulfonyl group can yield sulfides .
Scientific Research Applications
2-(5-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features that allow for interactions with various biological targets.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine-3-sulfonyl group can interact with active sites of enzymes, while the oxadiazole and pyrazine rings can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2,4-Oxadiazole Derivatives with Piperidine Substituents
- Compound 64 (): Structure: 3-(2-Methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea. Comparison: Unlike the target compound, this lacks a pyrazine core but includes a urea group and phenylpyrrolidinone substituent. It exhibits potent inhibition against Campylobacter concisus due to interactions with pyrimidine metabolism enzymes . Activity: MIC (Minimum Inhibitory Concentration) = 0.5 µM for bacterial growth inhibition.
Piperidine-1-[2-(5-aryl-1,2,4-oxadiazol-3-yl)ethyl] Derivatives () :
- Examples :
- 1-[2-(5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl)ethyl]piperidine (CAS: 524061-61-8).
- 1-[2-(5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl)ethyl]piperidine (CAS: 524061-58-3). Comparison: These derivatives replace the pyridine-sulfonyl group with simple aryl substituents.
Pyrazine-Containing 1,2,4-Oxadiazole Derivatives
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine () :
- Structure : Pyridine linked to a 1,2,4-oxadiazole ring substituted with a 2-methoxyphenyl group.
- Comparison : The absence of the piperidine-sulfonyl group reduces steric bulk and hydrophilicity. This compound demonstrates antiviral activity (IC₅₀ = 2.3 µM against influenza A) but lower metabolic stability compared to the target compound .
- 8-(1-((5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazol-4-yl)-xanthine (): Structure: Xanthine core with a 1,2,4-oxadiazole-pyrazole substituent. Comparison: This compound targets A2B adenosine receptors (Ki = 8 nM) with high selectivity. The xanthine core differs from pyrazine but shares similar hydrogen-bonding capabilities .
Structural and Functional Analysis
Table 1: Key Properties of Target Compound vs. Analogues
Impact of Sulfonyl-Piperidine Group
In contrast, simpler alkyl or aryl substituents (e.g., ) reduce solubility but increase lipophilicity, favoring membrane permeability .
Role of Pyrazine Core
The pyrazine ring enables π-π interactions with aromatic residues in target proteins, a feature absent in non-aromatic analogues like xanthine derivatives (). Pyrazine also contributes to a planar geometry, optimizing steric compatibility with flat binding sites .
Biological Activity
The compound 2-(5-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to explore its bioactivity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazine ring fused with an oxadiazole and a pyridine-sulfonamide moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and pyrazine exhibit significant antimicrobial properties. Specifically, compounds containing the oxadiazole ring have shown activity against various bacterial strains, including Mycobacterium tuberculosis . The combination of the oxadiazole with pyridine and piperidine enhances this activity, potentially through inhibition of key metabolic pathways in bacteria.
Anticancer Properties
Pyrazine derivatives have been extensively studied for their anticancer potential. For instance, pyrazole-based compounds have demonstrated efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis . The specific compound may exhibit similar properties due to its structural components that interact with cellular pathways involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazine derivatives are also noteworthy. Studies have shown that these compounds can inhibit inflammatory mediators and reduce edema in animal models . This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the pyridine sulfonamide group is believed to enhance solubility and bioavailability, while the oxadiazole moiety contributes to the overall pharmacological profile.
| Component | Effect on Activity |
|---|---|
| Pyridine Sulfonamide | Increases solubility |
| Oxadiazole | Enhances antimicrobial properties |
| Pyrazine Core | Contributes to anticancer activity |
Case Studies
- Antitubercular Activity : A study reported that compounds structurally similar to the target compound showed significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential of this compound in treating tuberculosis.
- Cytotoxicity Studies : In vitro studies have demonstrated that certain pyrazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . This property is essential for developing effective cancer therapies with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
